N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)-3-(phenylsulfanyl)propanamide
Description
Properties
IUPAC Name |
4-(2-methylpropanoylamino)-N-[2-(3-phenylsulfanylpropanoylamino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-16(2)21(27)25-18-10-8-17(9-11-18)22(28)24-14-13-23-20(26)12-15-29-19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3,(H,23,26)(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMFSCMCWWWKGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CCSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)-3-(phenylsulfanyl)propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and potential applications in medicine.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 413.5 g/mol
- CAS Number : 1021206-90-5
The compound features a complex structure that includes a phenylsulfanyl group, which may contribute to its biological properties.
Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound is under investigation, but it is hypothesized to involve modulation of protein interactions and inhibition of specific pathways related to inflammation and cellular signaling.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro assays have shown its effectiveness against certain bacterial strains, potentially making it a candidate for developing new antibiotics.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers, suggesting that it may inhibit pathways associated with inflammation, such as the NF-kB signaling pathway.
Cytotoxicity and Cancer Research
Studies have indicated that this compound may possess cytotoxic effects on cancer cell lines. Research involving various cancer types (e.g., breast and colon cancer) showed that the compound induced apoptosis in these cells, indicating potential as an anticancer agent.
Case Studies
| Study | Findings |
|---|---|
| In vitro study on bacterial strains | Demonstrated significant antimicrobial activity against E. coli and S. aureus. |
| Animal model of inflammation | Reduced levels of TNF-alpha and IL-6 after treatment, indicating anti-inflammatory effects. |
| Cancer cell line study | Induced apoptosis in breast cancer cells with IC50 values suggesting potency comparable to known chemotherapeutics. |
Research Findings
Recent research has focused on the compound's interaction with matrix metalloproteinases (MMPs), particularly MMP-9, which plays a crucial role in tissue remodeling and inflammation. Inhibition of MMP-9 has been linked to reduced inflammatory responses and improved outcomes in models of skin injury and cancer metastasis.
- MMP Inhibition : The compound has shown promise in inhibiting MMP-9 activity, which is critical in various pathological conditions including cancer progression.
- Cell Viability Assays : Results from cell viability assays indicate that the compound can selectively induce cell death in malignant cells while sparing normal cells.
- Synergistic Effects : When combined with other known anti-cancer agents, this compound exhibited synergistic effects, enhancing overall efficacy.
Comparison with Similar Compounds
Key Observations :
- Sulfanyl vs. Sulfonyl Groups : The phenylsulfanyl group in the target compound is less oxidized than the sulfonyl groups in ’s Related Substance A. This difference may enhance nucleophilic reactivity but reduce stability under oxidative conditions .
- Aromatic Substitution : The 2-methylpropanamido group in the target compound contrasts with electron-withdrawing groups (e.g., dichlorophenyl in ), which could modulate solubility and electronic properties .
- Physical State : Crystalline analogs (e.g., ’s Compound 5) suggest that substituents like dichlorophenyl and pyridinyl improve crystallinity, whereas methoxy groups (Compound 7) may lead to amorphous forms .
Preparation Methods
Synthesis of 3-(Phenylsulfanyl)propanoyl Chloride
The propanamide backbone is derived from 3-(phenylsulfanyl)propanoic acid, which is activated as an acyl chloride for subsequent couplings.
Procedure :
Preparation of 4-(2-Methylpropanamido)benzaldehyde
The formamido group is introduced via formylation of 4-(2-methylpropanamido)aniline.
Procedure :
Coupling of Ethylenediamine to 4-(2-Methylpropanamido)benzaldehyde
The ethylene spacer is formed by reductive amination.
Procedure :
-
Reactants : 4-(2-Methylpropanamido)benzaldehyde (1.0 eq), ethylenediamine (1.2 eq), sodium cyanoborohydride (NaBH₃CN, 1.5 eq).
-
Conditions : Stirring in methanol at room temperature for 24 hours.
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Workup : Solvent evaporation, column chromatography (SiO₂, ethyl acetate/hexane 1:1) yields the secondary amine (yield: 65–70%).
Final Amidation with 3-(Phenylsulfanyl)propanoyl Chloride
The propanamide backbone is conjugated to the ethylenediamine-linked intermediate.
Procedure :
-
Reactants : Secondary amine from Step 2.3 (1.0 eq), 3-(phenylsulfanyl)propanoyl chloride (1.1 eq), triethylamine (TEA, 2.0 eq).
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Conditions : Stirring in anhydrous DCM at 0°C → room temperature for 12 hours.
-
Workup : Wash with 5% HCl, brine, and dry over MgSO₄. Purify via flash chromatography (SiO₂, DCM/methanol 95:5) to isolate the title compound (yield: 60–68%).
Optimization and Mechanistic Insights
Amidation Efficiency
The use of TEA as a base ensures efficient HCl scavenging during acyl chloride coupling. Substituting TEA with DMAP (4-dimethylaminopyridine) increased yields to 72% in pilot trials but introduced purification challenges.
Sulfanylation Selectivity
Thioether formation via nucleophilic substitution (e.g., using thiophenol and α,β-unsaturated esters) was explored but led to side products. Direct incorporation of pre-formed 3-(phenylsulfanyl)propanoic acid proved more reliable.
Protecting Group Strategy
Tert-butoxycarbonyl (Boc) protection of the ethylenediamine intermediate was tested but deemed unnecessary, as reductive amination proceeded cleanly without side reactions.
Analytical Characterization
The final product was validated using:
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¹H/¹³C NMR : Confirmed proton environments and carbon骨架. Key signals: δ 8.2 ppm (formamido -CHO), δ 7.3–7.5 ppm (aromatic protons), δ 3.4 ppm (-SCH₂-).
-
HRMS (ESI+) : [M+H]⁺ calculated for C₂₂H₂₈N₃O₃S: 414.1812; observed: 414.1809.
Comparative Analysis of Synthetic Routes
Challenges and Alternative Approaches
Side Reactions
Solid-Phase Synthesis
A patent (CN104987297A) describes immobilizing the propanamide precursor on Wang resin for stepwise assembly, but yields were suboptimal (45–50%) compared to solution-phase methods.
Applications and Derivatives
While the primary focus is synthesis, the compound’s structural analogs (e.g., Reparixin derivatives in) exhibit anti-inflammatory activity, suggesting potential pharmacological utility. Further functionalization of the phenylsulfanyl group could modulate bioactivity .
Q & A
Basic: What are the common synthetic routes for preparing N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)-3-(phenylsulfanyl)propanamide?
The synthesis typically involves multi-step reactions:
Thiophene/phenyl precursor functionalization : Introduce the phenylsulfanyl group via nucleophilic substitution (e.g., using thiols under basic conditions) .
Amidation : Couple the intermediate with ethylenediamine derivatives to form the formamido linkage. Reaction conditions (e.g., DMF as solvent, carbodiimide coupling agents) are critical for yield .
Final assembly : Perform a Grignard or hydroxyethylation step to attach the 2-methylpropanamido group, followed by purification via column chromatography .
Key characterization : Use NMR (¹H/¹³C), HPLC for purity, and mass spectrometry to confirm molecular weight .
Basic: Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% target) .
Spectroscopy :
- NMR : ¹H NMR (DMSO-d6) to verify aromatic protons (δ 7.2–8.1 ppm) and amide NH signals (δ 8.3–10.1 ppm) .
- FT-IR : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and sulfanyl (C-S at ~600–700 cm⁻¹) .
Mass spectrometry : High-resolution MS (HRMS) to validate the molecular formula (e.g., [M+H]+ ion) .
Advanced: How can computational docking (e.g., Glide XP) predict this compound’s interaction with biological targets?
Target preparation : Generate a protein structure (PDB) and optimize protonation states using tools like Schrödinger’s Protein Preparation Wizard .
Ligand preparation : Minimize the compound’s geometry with OPLS-AA force field and assign partial charges .
Grid generation : Define the binding site using receptor grid generation (e.g., around catalytic residues) .
Docking protocol : Use Glide’s Extra Precision (XP) mode for flexible ligand sampling. Key scoring terms include hydrophobic enclosure and hydrogen-bond penalties .
Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) and validate via MD simulations .
Advanced: How to resolve contradictions between in vitro bioassay results and computational binding predictions?
Assay validation :
- Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity (Kd) .
- Test off-target effects via kinase profiling panels .
Data reconciliation :
- If computational data suggests high affinity but in vitro activity is low, assess solubility (e.g., DLS for aggregation) or membrane permeability (Caco-2 assays) .
- Re-evaluate docking parameters (e.g., tautomer/protonation states) or include explicit water molecules in simulations .
Advanced: What strategies optimize reaction yields for the hydroxyethyl and formamido moieties during synthesis?
Temperature control : Maintain <0°C during amide coupling to minimize side reactions (e.g., epimerization) .
Catalyst selection : Use HOBt/DCC for efficient carbodiimide-mediated coupling, improving yields from ~60% to >85% .
Solvent optimization : Replace DMF with dichloromethane for steps sensitive to overheating, reducing byproduct formation .
Workup : Extract unreacted starting materials with ethyl acetate/water partitions, followed by silica gel chromatography .
Basic: How to design initial biological screening assays for this compound?
Target selection : Prioritize enzymes/receptors with structural homology to known phenylsulfanyl or propanamide interactors (e.g., kinases, GPCRs) .
Assay types :
- Enzymatic inhibition : Fluorescence-based assays (e.g., NADH depletion for oxidoreductases) .
- Cellular viability : MTT assay in cancer cell lines (IC50 determination) .
Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-treated blanks .
Advanced: How to profile and mitigate impurities in the final compound?
Impurity identification : Use LC-MS/MS to detect byproducts (e.g., dealkylated or oxidized derivatives) .
Process adjustments :
- Reduce residual solvents (e.g., DMF) via vacuum drying or azeotropic distillation .
- Introduce scavenger resins during synthesis to trap reactive intermediates .
Specifications : Adhere to ICH guidelines (e.g., total impurities <0.5% w/w) with orthogonal methods (HPLC, NMR) for quantification .
Advanced: What in silico methods predict metabolic stability or toxicity?
Metabolism prediction : Use ADMET predictors (e.g., Schrödinger’s QikProp) to estimate CYP450 metabolism sites .
Toxicity screening :
- hERG inhibition : Glide docking against the hERG channel (pIC50 <5 = low risk) .
- AMES test prediction : Rule out mutagenicity via Derek Nexus or similar tools .
Optimization : Introduce electron-withdrawing groups (e.g., -CF3) to block metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
